1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine

Organophosphorus Chemistry Reagent Selection Purification

1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine (CAS 22429-12-5) is an organophosphorus heterocycle with the molecular formula C₁₀H₁₅N₂P and a molecular weight of 194.22 g/mol. Structurally, it features a five-membered 1,3,2-diazaphospholidine ring substituted with two N-methyl groups and a P-phenyl group.

Molecular Formula C10H15N2P
Molecular Weight 194.21 g/mol
CAS No. 22429-12-5
Cat. No. B1362565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine
CAS22429-12-5
Molecular FormulaC10H15N2P
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESCN1CCN(P1C2=CC=CC=C2)C
InChIInChI=1S/C10H15N2P/c1-11-8-9-12(2)13(11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
InChIKeyCYKFZCQRONDMOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine (CAS 22429-12-5): Core Properties and Scientific Sourcing Baseline


1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine (CAS 22429-12-5) is an organophosphorus heterocycle with the molecular formula C₁₀H₁₅N₂P and a molecular weight of 194.22 g/mol . Structurally, it features a five-membered 1,3,2-diazaphospholidine ring substituted with two N-methyl groups and a P-phenyl group . This compound, also known as the Corey-Hopkins reagent , is a liquid at ambient temperature with a reported density of 1.054 g/mL at 25 °C and a boiling point of 95 °C at 0.7 mmHg . It is primarily utilized as a stoichiometric reagent for stereospecific olefination and as a ligand precursor in organometallic chemistry .

Why Simple Substitution of 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine with Other Phosphorus Reagents or Diazaphospholidines Can Fail


The utility of 1,3-dimethyl-2-phenyl-1,3,2-diazaphospholidine is predicated on a specific confluence of steric and electronic properties that are not shared by all members of the 1,3,2-diazaphospholidine family or other common desulfurization reagents. For instance, while the 2-chloro derivative (2-chloro-1,3-dimethyl-1,3,2-diazaphospholidine) serves as a valuable electrophilic synthon for P–N bond formation, its lack of the phenyl group renders it unsuitable for the direct, mild stereospecific olefination for which the 2-phenyl compound is known [1]. Similarly, common phosphites like trimethyl phosphite are employed in related olefination reactions, but the diazaphospholidine framework of the target compound provides a distinct reactivity profile, offering an improved procedure under milder conditions (25-40°C) compared to traditional methods . Substituting with a diazaphospholidine bearing different N-substituents (e.g., isopropyl or diethylamino) alters the compound's volatility, steric bulk, and electronic character, which can critically impact reaction rates, selectivity, and downstream purification .

Quantitative Differentiation of 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine (CAS 22429-12-5) from its Closest Analogs


Boiling Point and Volatility of 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine vs. Common Phosphites and Diazaphospholidines

The boiling point of 1,3-dimethyl-2-phenyl-1,3,2-diazaphospholidine is 95 °C at 0.7 mmHg . This is significantly lower than that of triethyl phosphite (156 °C) and many substituted 1,3,2-diazaphospholidines, such as the 2-diethylamino analog (215.4 °C at 760 mmHg) . This property facilitates easier purification by distillation or removal under reduced pressure compared to higher-boiling alternatives, which is a critical practical consideration in synthetic workflow and procurement.

Organophosphorus Chemistry Reagent Selection Purification

Reaction Temperature for Olefination: 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine vs. Trimethyl Phosphite

1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine enables the stereospecific synthesis of olefins from 1,2-diols at a mild temperature range of 25-40 °C . In contrast, the traditional Corey-Winter olefination employing trimethyl phosphite is typically conducted at higher temperatures, often requiring reflux conditions [1]. The ability to perform the reaction at near-ambient temperature minimizes the risk of thermal decomposition or isomerization of sensitive substrates, offering a practical advantage for complex molecule synthesis.

Olefin Synthesis Stereospecific Reactions Reagent Optimization

Desulfurization Yield in Nucleoside Synthesis: 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine vs. Triethyl Phosphite

In the synthesis of 2',3'-didehydro-2',3'-dideoxynucleosides, 1,3-dimethyl-2-phenyl-1,3,2-diazaphospholidine and triethyl phosphite are both employed for the desulfurization of cyclic thionocarbonates [1]. A specific study on 6-azauridine derivatives, however, demonstrated that the diazaphospholidine reagent failed to introduce the desired 2',3'-double bond, whereas the use of trimethyl phosphite was successful [2]. This substrate-dependent outcome highlights a crucial limitation and a point of differentiation: the diazaphospholidine is not a universal replacement for phosphites in all desulfurization contexts, and its selection should be based on demonstrated compatibility with the specific substrate class.

Nucleoside Chemistry Desulfurization Synthetic Methodology

Reactivity as a Phosphido Ligand Precursor: 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine vs. 2-Chloro Derivative

1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine serves as a precursor to the 2-chloro analog (2-chloro-1,3-dimethyl-1,3,2-diazaphospholidine), which is a key electrophilic building block for synthesizing phosphido complexes and phosphoramidite ligands [1]. Crystallographic and computational studies on a triad of rhenium phosphido complexes derived from these precursors demonstrate that the electronegativity of the phosphorus substituent (C < N < O) dictates the strength of the metal-phosphorus bond [2]. The phenyl-substituted compound, therefore, is the entry point to a class of ligands with distinct electronic properties compared to those derived from 2-chloro-1,3,2-dioxaphospholane, offering a unique profile for tuning catalyst activity and stability.

Organometallic Chemistry Phosphido Complexes Ligand Design

High-Value Application Scenarios for 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine (CAS 22429-12-5) Supported by Evidence


Stereospecific Synthesis of Thermally Labile Olefins

For the conversion of 1,2-diols to olefins in substrates that are prone to thermal decomposition or isomerization, 1,3-dimethyl-2-phenyl-1,3,2-diazaphospholidine is the reagent of choice due to its demonstrated efficacy at mild temperatures (25-40 °C), which is significantly lower than the reflux conditions often required for trimethyl phosphite .

Synthesis of Enediyne and Nucleoside Analogs via Thionocarbonate Desulfurization

This compound is a proven reagent for the stereospecific formation of enediynes from cyclic thionocarbonates at 40 °C, as demonstrated in the synthesis of fully-substituted enediynes [1]. It is also a key reagent in the synthesis of 2',3'-didehydro-2',3'-dideoxynucleosides, although its application should be validated against substrate-specific outcomes, as shown in comparative studies with 6-azauridine derivatives where phosphites proved superior [2].

Precursor for Tailored Diazaphospholidine-Based Ligands

In organometallic chemistry, 1,3-dimethyl-2-phenyl-1,3,2-diazaphospholidine is a strategic starting material for the synthesis of 2-chloro-1,3-dimethyl-1,3,2-diazaphospholidine, a versatile electrophile for creating phosphoramidite ligands and phosphido complexes [3]. This allows researchers to access a unique ligand class with P–N bonds, distinct from P–O bonded analogs derived from dioxaphospholanes, enabling fine-tuning of metal center electronics in catalysis.

Purification-Intensive Workflows Requiring Low-Boiling Reagents

When experimental design necessitates the facile removal of a phosphorus-containing reagent, the relatively low boiling point of 1,3-dimethyl-2-phenyl-1,3,2-diazaphospholidine (95 °C at 0.7 mmHg) provides a practical advantage over higher-boiling alternatives like triethyl phosphite or substituted diazaphospholidines, streamlining post-reaction purification and minimizing product loss .

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